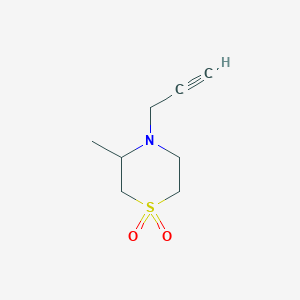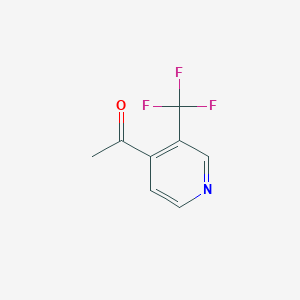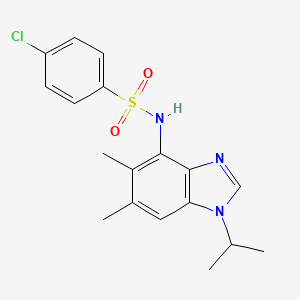
2-metoxi-N-((4-(pirrolidin-1-il)pirimidin-2-il)metil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a synthetic organic compound that features a pyrimidine ring substituted with a pyrrolidine group and an acetamide moiety
Aplicaciones Científicas De Investigación
2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of Action
The compound 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a derivative of pyrrolidine . Pyrrolidine derivatives are known to interact with a variety of targets, including the vanilloid receptor 1, insulin-like growth factor 1 receptor, and various enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The mode of action of this compound is likely to be dependent on its specific target. For instance, if the target is an enzyme, the compound may act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound may act as an agonist or antagonist, either activating or blocking the receptor’s function .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For example, if the compound targets the insulin-like growth factor 1 receptor, it could impact pathways related to cell growth and metabolism .
Pharmacokinetics
The pyrrolidine scaffold is known to be used in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if the compound acts as an inhibitor of a particular enzyme, the result could be a decrease in the production of certain biochemicals within the cell .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules that could interact with the compound, and the temperature .
Análisis Bioquímico
Biochemical Properties
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Cellular Effects
It is known that pyrrolidine derivatives can have various biological activities, including antioxidant, anti-inflammatory, and antihyperglycemic properties . These activities suggest that 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide in laboratory settings are not yet well-studied. It is known that the effects of similar compounds can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide at different dosages in animal models have not been reported in the literature. Similar compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide within cells and tissues are not yet well-understood. Similar compounds have been shown to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form the pyrrolidinylpyrimidine intermediate. This intermediate is then reacted with 2-methoxyacetamide in the presence of a suitable base to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could lead to the formation of amines or alcohols.
Comparación Con Compuestos Similares
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine-pyrimidine core but lacks the methoxyacetamide group.
2-methoxyacetamide: Contains the methoxyacetamide moiety but lacks the pyrrolidine-pyrimidine core.
Uniqueness
2-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
IUPAC Name |
2-methoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-18-9-12(17)14-8-10-13-5-4-11(15-10)16-6-2-3-7-16/h4-5H,2-3,6-9H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSXLCPORXISAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NC=CC(=N1)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B2387419.png)





![1,3-bis(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387433.png)
![5-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2387434.png)

![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2387437.png)
![1-Phenyl-2-azaspiro[3.4]oct-6-ene](/img/structure/B2387438.png)
